2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
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Description
The compound “2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile” is also known as 3-Pyridinecarbonitrile, 4,6-bis[2-(4-methylphenyl)ethenyl]-2-[[(4-methylphenyl)methyl]thio]- . It’s a versatile material used in scientific research.
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with two styryl groups at the 4 and 6 positions and a sulfanyl group at the 2 position . The styryl groups each contain a 4-methylphenyl group, and the sulfanyl group is attached to a 4-methylbenzyl group .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Research on constructing copper metal–organic systems highlights the versatility of flexible carboxylate ligands in forming complex structures, which could be related to the structural manipulation of compounds like "2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile" for various applications (Dai et al., 2009).
Radical-Scavenging Activity
Studies on marine red algae-derived compounds reveal the importance of brominated phenols for their potent radical-scavenging activity. This suggests potential antioxidant applications for similarly structured compounds (Duan, Li, & Wang, 2007).
High-Performance Materials
Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, offering high refractive indices and small birefringence, points to the potential of structurally similar compounds in creating advanced optical materials (Tapaswi et al., 2015).
Photovoltaic Applications
The synthesis of related nicotinonitriles and their application in dye-sensitized solar cells (DSSCs) underscores the importance of chemical design in improving photovoltaic efficiencies. This indicates a potential avenue for exploring the applications of "this compound" in renewable energy technologies (Hemavathi et al., 2019).
Properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2S/c1-23-4-10-26(11-5-23)16-18-29-20-30(19-17-27-12-6-24(2)7-13-27)34-32(31(29)21-33)35-22-28-14-8-25(3)9-15-28/h4-20H,22H2,1-3H3/b18-16-,19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMVIDMLNPOEG-JQNBNMKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C=CC3=CC=C(C=C3)C)C=CC4=CC=C(C=C4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)/C=C/C3=CC=C(C=C3)C)/C=C\C4=CC=C(C=C4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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